N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide
Description
N-(4-Methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide (ID: Y041-6844) is a heterocyclic acetamide derivative with a molecular formula of C₂₀H₁₉N₅O₃ and a molecular weight of 377.4 g/mol . Its structure comprises a pyrazolo-pyrido-pyrimidinone core linked to a 4-methoxyphenethyl group via an acetamide bridge.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-15-4-2-14(3-5-15)6-9-21-19(26)13-24-11-8-17-16(20(24)27)12-22-18-7-10-23-25(17)18/h2-5,7-8,10-12H,6,9,13H2,1H3,(H,21,26) |
InChI Key |
WPKXLRVSMRJBLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the desired product’s stability and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines class. It can undergo chemical reactions like reduction and substitution, using reagents like organic solvents, catalysts, and protective groups. This compound interacts with molecular targets and pathways, potentially binding to enzymes or receptors, which modulates their activity and leads to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Chemical Information
The compound has the molecular formula . Its IUPAC name is N-[2-(4-methoxyphenyl)ethyl]-2-{10-oxo-23711-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,12-pentaen-11-yl}acetamide .
Potential Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the context of the compound and its structural features suggest several potential research applications:
- Neurobiological Research : Given that similar compounds can modulate NMDA receptors, this compound might have applications in neurobiological research . Kynurenic acid (KYNA), a metabolite in the tryptophan–kynurenine pathway, acts as a potent antioxidant and NMDA receptor antagonist, suggesting that analogs of similar compounds could be explored for neuroprotective properties .
- Drug Discovery : As a screening compound, this compound (ChemDiv ID: Y041-6844) can be utilized in drug discovery efforts . Its interaction with specific molecular targets could be investigated for therapeutic potential.
- Agonist/Antagonist Profiling : The compound could be used in profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity .
Reactions
- Reduction This involves adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution This involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Heterocycle: The target compound shares the pyrazolo-pyrido-pyrimidinone core with Catalog Number 065915 , but differs from F-DPA and DPA-714, which have simpler pyrazolo[1,5-a]pyrimidine cores .
- Substituent Effects :
- The 4-methoxyphenethyl group in Y041-6844 introduces electron-donating methoxy and lipophilic phenethyl moieties, which may improve solubility and membrane permeability compared to the fluorophenyl groups in F-DPA/DPA-714 .
- In contrast, the 4-nitrophenyl substituent in ’s compound is electron-withdrawing, which could reduce metabolic stability but enhance electrophilic interactions with biological targets.
Key Observations:
- Synthetic Feasibility : The methoxy group in Y041-6844 may facilitate reactions due to its electron-donating nature, as seen in , where electron-donating substituents improved reaction yields .
- Lipophilicity : The target compound’s lower predicted LogP (~2.1) compared to F-DPA (~3.5) suggests better aqueous solubility, critical for bioavailability.
Biological Activity
N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are recognized for their anticancer , anti-inflammatory , and antimicrobial properties. The structural diversity within this class allows for targeted modifications that can enhance their biological efficacy. Recent studies have highlighted their potential as selective protein inhibitors and their role in various enzymatic activities .
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . The general synthetic route can be summarized as follows:
- Formation of the pyrazolo core : Reaction of NH-3-aminopyrazoles with β-dicarbonyl compounds.
- Substitution reactions : Introduction of the methoxyphenethyl group at position 2.
- Acetamide formation : Final acetamide linkage to complete the structure.
Anticancer Properties
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity through various mechanisms:
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases : Many pyrazolo derivatives act as kinase inhibitors, disrupting signaling pathways essential for tumor growth .
Enzymatic Inhibition
This compound has been noted for its ability to inhibit specific enzymes involved in disease processes:
- Factor Xa Inhibition : Similar compounds have demonstrated high potency against factor Xa, a key enzyme in the coagulation cascade. This suggests potential applications in anticoagulant therapies .
Psychopharmacological Effects
The compound may also exhibit psychopharmacological properties. Pyrazolo derivatives have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neuropsychiatric disorders .
Case Studies
Several studies have documented the biological effects of related compounds:
- A study on pyrazolo[1,5-a]pyrimidine derivatives revealed promising results in inhibiting cancer cell proliferation and migration in vitro .
- Another investigation highlighted the anti-inflammatory effects of substituted pyrazoles in murine models, demonstrating reduced cytokine levels and improved clinical outcomes .
Data Tables
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide?
The compound is synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives. A key method involves reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under reflux in aprotic solvents (e.g., DMF or acetonitrile). Reaction optimization typically requires monitoring by TLC and purification via column chromatography .
Q. What spectroscopic and analytical methods are essential for structural characterization?
- 1H NMR : Key peaks include methoxy protons (~δ 3.77 ppm), aromatic protons (δ 6.96–7.78 ppm), and pyrimidine protons (δ 7.5–8.62 ppm) .
- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 392.0) confirm molecular weight .
- X-ray crystallography : Resolves regioselectivity and confirms spatial arrangement of substituents, particularly in pyrazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in pyrazolo-pyrimidine derivatives is influenced by electronic and steric factors. Strategies include:
- Temperature modulation : Lower temperatures favor kinetic control, reducing side-product formation.
- Protecting groups : Temporarily blocking reactive sites (e.g., methoxy groups) to direct substitution .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction specificity .
Q. What experimental approaches validate biological activity in pyrazolo-pyrimidine derivatives?
- In vitro antioxidant assays : DPPH radical scavenging and FRAP assays are standard. For example, pyrazolo[4,3-c][1,2]benzothiazine derivatives show radical scavenging activity (IC₅₀ 10–50 µM) .
- Dose-response studies : Vary concentrations (1–100 µM) to establish EC₅₀ values.
- Control experiments : Compare with ascorbic acid/Trolox to benchmark activity .
Q. How can conflicting NMR data between studies be resolved?
Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Solutions include:
- Standardized protocols : Use deuterated solvents with consistent purity grades.
- 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and assign overlapping peaks .
- Independent synthesis replicates : Validate reproducibility across labs .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses?
- Intermediate characterization : Use LC-MS and NMR after each step to identify bottlenecks.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Flow chemistry : Enhances scalability and reduces side reactions .
Q. How do substituents on the pyrimidine ring influence physicochemical properties?
- Electron-withdrawing groups (e.g., Cl) : Increase solubility in polar solvents (logP reduction by ~0.5 units).
- Methoxy groups : Enhance metabolic stability but reduce aqueous solubility .
- Table : Substituent Effects on LogP and Solubility
| Substituent | LogP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| -OCH₃ | 2.1 | 0.12 |
| -Cl | 2.8 | 0.08 |
| -CF₃ | 3.5 | 0.03 |
| Data derived from PubChem computational models . |
Future Directions
Q. What gaps exist in the mechanistic understanding of pyrazolo-pyrimidine bioactivity?
- Target identification : Use CRISPR-Cas9 screens to map protein targets.
- Metabolite profiling : LC-HRMS to identify active metabolites in hepatic microsomes .
- In vivo models : Evaluate pharmacokinetics in zebrafish or murine models .
Q. How can computational tools enhance synthetic route design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
